![molecular formula C17H20FN5O2S2 B2688623 1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea CAS No. 886934-77-6](/img/structure/B2688623.png)
1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
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Overview
Description
The compound appears to contain several functional groups including an azepane ring, a thiadiazole ring, a urea linkage, and a fluorophenyl group. These groups are common in medicinal chemistry and could imply potential biological activity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties like thiadiazole have diverse activities . The presence of the azepane ring could also influence the compound’s properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Scientific Research Applications
Synthesis and Characterization
1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea and related compounds have been extensively studied for their synthesis and structural characterization. The crystal structure and spectral properties of these compounds, including their antimicrobial activity, have been analyzed using various spectroscopy techniques and X-ray crystallography. These analyses have elucidated their molecular geometries and interaction mechanisms, contributing to the understanding of their potential applications in medicinal chemistry (Zhang et al., 2017).
Biological Activities
The biological activities of 1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea derivatives have been a subject of interest, particularly in the context of antimicrobial and antifungal applications. These compounds have been evaluated for their efficacy against various pathogens, showing promising results that suggest potential for developing new therapeutic agents (Faidallah et al., 2011).
Antidepressant and Anxiolytic Effects
Research has also explored the central nervous system (CNS) activity of thiadiazole derivatives, including antidepressant and anxiolytic effects. Some derivatives have shown to possess marked properties comparable to reference drugs, highlighting their potential in CNS drug development (Clerici et al., 2001).
Cytokinin-like Activity and Plant Growth
Additionally, urea derivatives have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. This aspect underlines the versatility of such compounds in agricultural applications, where they could be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds containing a thiadiazole moiety have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Future Directions
properties
IUPAC Name |
1-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S2/c18-12-5-7-13(8-6-12)19-15(25)20-16-21-22-17(27-16)26-11-14(24)23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H2,19,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWUGCUULMULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
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